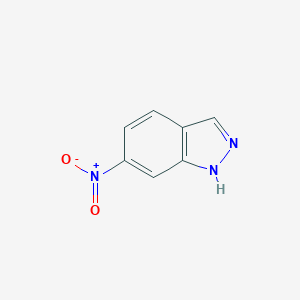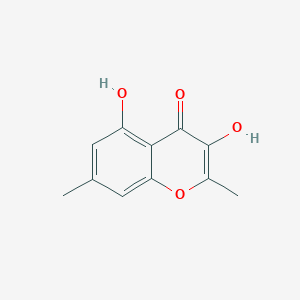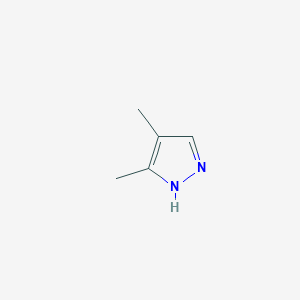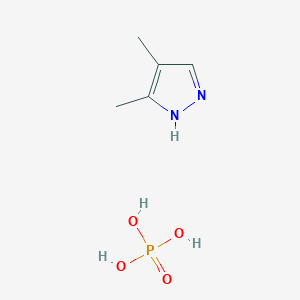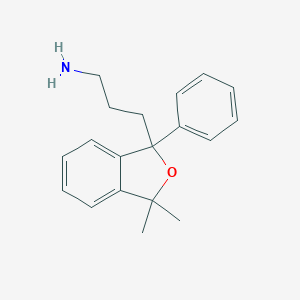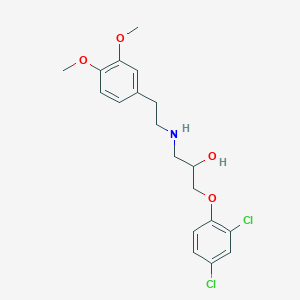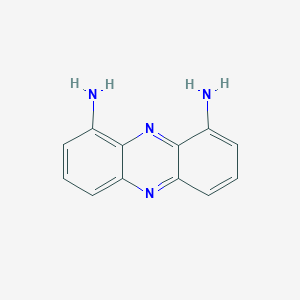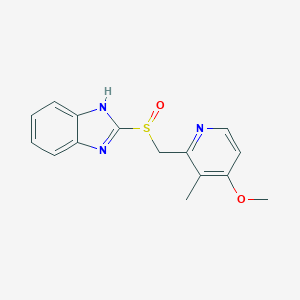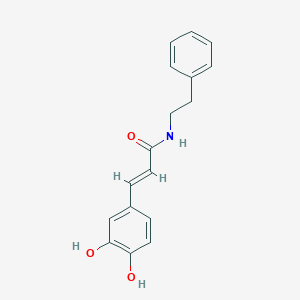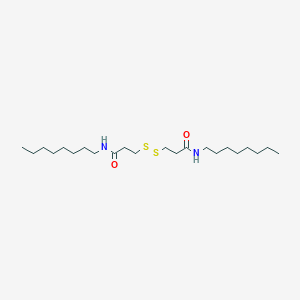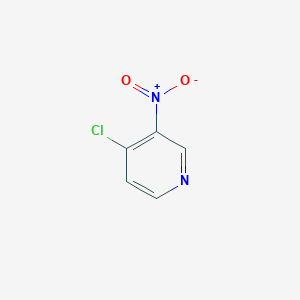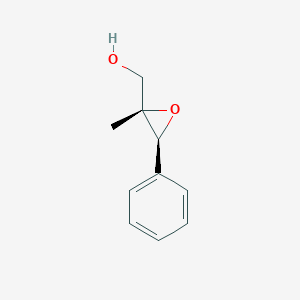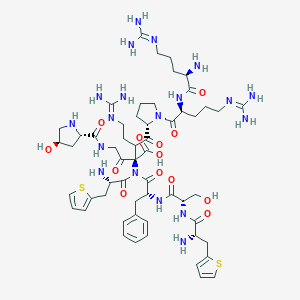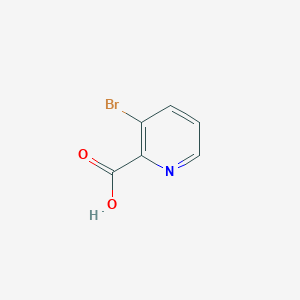![molecular formula C20H40O4Sn B021988 Dibutylbis[(1-oxohexyl)oxy]stannane CAS No. 19704-60-0](/img/structure/B21988.png)
Dibutylbis[(1-oxohexyl)oxy]stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutylbis[(1-oxohexyl)oxy]stannane, also known as DBBOHS, is an organotin compound that has been extensively studied for its potential applications in various fields of science. This compound is a member of the organotin family, which is a group of compounds that consist of a tin atom bonded to one or more organic groups. DBBOHS is a complex molecule that has been synthesized using various methods, and its chemical and physical properties have been studied extensively.
作用機序
The mechanism of action of Dibutylbis[(1-oxohexyl)oxy]stannane is not fully understood, but studies have suggested that it may act by inhibiting enzymes involved in key cellular processes, such as DNA replication and protein synthesis. Dibutylbis[(1-oxohexyl)oxy]stannane has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication, and to inhibit the activity of ribosomes, the cellular machinery responsible for protein synthesis. The inhibition of these enzymes may lead to the induction of apoptosis and the inhibition of cell growth, which may explain the anticancer activity of Dibutylbis[(1-oxohexyl)oxy]stannane.
生化学的および生理学的効果
Studies have shown that Dibutylbis[(1-oxohexyl)oxy]stannane can induce a range of biochemical and physiological effects, including the inhibition of cell growth, the induction of apoptosis, and the inhibition of bacterial and fungal growth. Dibutylbis[(1-oxohexyl)oxy]stannane has been shown to be cytotoxic to various cancer cell lines, including breast cancer, lung cancer, and colon cancer cell lines. Dibutylbis[(1-oxohexyl)oxy]stannane has also been shown to be effective against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans.
実験室実験の利点と制限
Dibutylbis[(1-oxohexyl)oxy]stannane has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, Dibutylbis[(1-oxohexyl)oxy]stannane also has several limitations, including its toxicity and potential environmental hazards. Dibutylbis[(1-oxohexyl)oxy]stannane is a toxic compound that requires careful handling and disposal, and its use may be restricted in some labs due to safety concerns. Additionally, Dibutylbis[(1-oxohexyl)oxy]stannane may pose environmental risks if not properly disposed of, as it is a potential source of organotin pollution.
将来の方向性
There are several future directions for research on Dibutylbis[(1-oxohexyl)oxy]stannane, including further studies on its anticancer activity, its potential as a biocide, and its use in material science. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of Dibutylbis[(1-oxohexyl)oxy]stannane and to optimize its anticancer activity. In environmental science, further studies are needed to assess the potential environmental risks associated with the use of Dibutylbis[(1-oxohexyl)oxy]stannane as a biocide. In material science, further studies are needed to optimize the synthesis of tin oxide nanoparticles using Dibutylbis[(1-oxohexyl)oxy]stannane and to explore their potential applications in various fields. Additionally, further studies are needed to assess the potential toxicity and environmental hazards associated with the use of Dibutylbis[(1-oxohexyl)oxy]stannane in various applications.
Conclusion:
In conclusion, Dibutylbis[(1-oxohexyl)oxy]stannane is a complex molecule that has potential applications in various fields of science. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Dibutylbis[(1-oxohexyl)oxy]stannane is a promising candidate for further development as an anticancer drug, a biocide, and a precursor for the synthesis of tin oxide nanoparticles. However, its potential toxicity and environmental hazards must be carefully considered in future studies.
合成法
Dibutylbis[(1-oxohexyl)oxy]stannane can be synthesized using various methods, including the reaction of dibutyltin oxide with 1-hexanoyl chloride, followed by the reaction with hydroxylamine hydrochloride. Another method involves the reaction of dibutyltin oxide with 1-hexanoyl chloride, followed by the reaction with hydroxylamine hydrochloride and then with sodium borohydride. The synthesis of Dibutylbis[(1-oxohexyl)oxy]stannane is a complex process that requires careful control of reaction conditions and purification methods to obtain a pure compound.
科学的研究の応用
Dibutylbis[(1-oxohexyl)oxy]stannane has potential applications in various fields of science, including medicinal chemistry, environmental science, and material science. In medicinal chemistry, Dibutylbis[(1-oxohexyl)oxy]stannane has been studied for its potential use as an anticancer agent. Studies have shown that Dibutylbis[(1-oxohexyl)oxy]stannane can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further development as an anticancer drug. In environmental science, Dibutylbis[(1-oxohexyl)oxy]stannane has been studied for its potential use as a biocide. Studies have shown that Dibutylbis[(1-oxohexyl)oxy]stannane can effectively kill bacteria and fungi, making it a promising candidate for use in agricultural and industrial applications. In material science, Dibutylbis[(1-oxohexyl)oxy]stannane has been studied for its potential use as a precursor for the synthesis of tin oxide nanoparticles. Studies have shown that Dibutylbis[(1-oxohexyl)oxy]stannane can be used to synthesize tin oxide nanoparticles with controlled size and morphology, making it a promising candidate for use in various applications, including catalysis, energy storage, and sensing.
特性
CAS番号 |
19704-60-0 |
|---|---|
製品名 |
Dibutylbis[(1-oxohexyl)oxy]stannane |
分子式 |
C20H40O4Sn |
分子量 |
463.2 g/mol |
IUPAC名 |
[dibutyl(hexanoyloxy)stannyl] hexanoate |
InChI |
InChI=1S/2C6H12O2.2C4H9.Sn/c2*1-2-3-4-5-6(7)8;2*1-3-4-2;/h2*2-5H2,1H3,(H,7,8);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChIキー |
RTSDIJDRLOTGRD-UHFFFAOYSA-L |
SMILES |
CCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCC |
正規SMILES |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].CCCC[Sn+2]CCCC |
その他のCAS番号 |
19704-60-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



